Ethyl 2-(ethylamino)acetate hydrochloride

Übersicht

Beschreibung

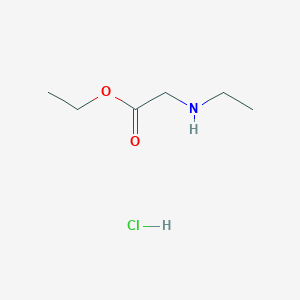

Ethyl 2-(ethylamino)acetate hydrochloride is an organic compound with the molecular formula C6H14ClNO2. It is a hydrochloride salt of ethyl 2-(ethylamino)acetate, which is a derivative of glycine. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(ethylamino)acetate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming ethyl 2-(ethylamino)acetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl 2-(ethylamino)acetate, followed by its conversion to the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(ethylamino)acetate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield ethylamine and glycolic acid.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Hydrolysis: Typically involves water and either a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

Major Products Formed

Hydrolysis: Ethylamine and glycolic acid.

Substitution: Various amine derivatives depending on the substituent introduced.

Oxidation and Reduction: Corresponding oxides and amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(ethylamino)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of ethyl 2-(ethylamino)acetate hydrochloride involves its interaction with biological molecules through its amine and ester functional groups. These interactions can lead to the modulation of biochemical pathways and enzyme activities. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting cellular processes and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(ethylamino)acetate hydrochloride can be compared with other similar compounds such as:

Ethyl 2-aminoacetate hydrochloride: Similar structure but lacks the ethyl group on the amino nitrogen.

Ethyl 2-(methylamino)acetate hydrochloride: Contains a methyl group instead of an ethyl group on the amino nitrogen.

Glycine ethyl ester hydrochloride: A simpler ester derivative of glycine.

Uniqueness

The presence of the ethyl group on the amino nitrogen in this compound imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence its biological activity and suitability for specific applications in research and industry.

Biologische Aktivität

Ethyl 2-(ethylamino)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is classified as an amino acid derivative with the molecular formula CHClNO and a molecular weight of approximately 164.63 g/mol. Its structure features an ethyl group attached to the amino group, influencing its pharmacological properties significantly.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Ethyl Acetate : Ethyl acetate is reacted with ethylamine under controlled conditions.

- Hydrochloride Salt Formation : The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Alternative synthetic routes may utilize different amines or reaction conditions, but the core methodology remains consistent.

Neurotransmitter Systems

Research indicates that this compound interacts with various neurotransmitter systems, making it a candidate for therapeutic applications. Notably, it has been studied for its effects on:

- Dopaminergic Pathways : The compound may influence dopamine signaling, which is crucial in treating mood disorders and neurodegenerative diseases.

- Serotonergic Activity : Preliminary studies suggest potential interactions with serotonin receptors, indicating possible applications in psychopharmacology.

Case Studies

- Antidepressant Effects : A study demonstrated that derivatives of ethyl amino acids exhibit antidepressant-like effects in animal models, suggesting that this compound may share similar properties due to its structural characteristics .

- Cancer Research : In vitro studies have shown that compounds similar to Ethyl 2-(ethylamino)acetate can induce apoptosis in multidrug-resistant cancer cell lines by modulating intracellular calcium levels and inhibiting anti-apoptotic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(methylamino)acetate hydrochloride | CHClNO | Contains a methyl group; used in similar applications. |

| Ethyl 2-(propylamino)acetate hydrochloride | CHClNO | Features a propyl group; exhibits different biological activities due to size variation. |

| Ethyl 2-(tert-butylamino)acetate hydrochloride | CHClNO | Contains a bulky tert-butyl group; may show enhanced lipophilicity and altered receptor interactions. |

The specific ethyl substitution on the amino group in this compound plays a critical role in its pharmacological profile compared to other derivatives.

Research Findings

Recent studies have explored the pharmacodynamics of this compound, focusing on its bioavailability and receptor interactions:

- Bioavailability : The compound demonstrates favorable pharmacokinetic properties due to lower polar surface area and fewer rotatable bonds .

- Receptor Binding Studies : Functional assays indicate that it may act as a partial agonist at certain serotonin receptors, contributing to its psychoactive potential .

Eigenschaften

IUPAC Name |

ethyl 2-(ethylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-7-5-6(8)9-4-2;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSFZBXLPFKADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.